Benzanilide
CAS No.: 93-98-1
Cat. No.: VC21241713
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93-98-1 |
---|---|
Molecular Formula | C13H11NO |
Molecular Weight | 197.23 g/mol |
IUPAC Name | N-phenylbenzamide |
Standard InChI | InChI=1S/C13H11NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15) |
Standard InChI Key | ZVSKZLHKADLHSD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Appearance | Powder |
Melting Point | 163.0 °C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Benzanilide, also known as N-phenylbenzamide, is characterized by the molecular formula C₁₃H₁₁NO and can be structurally represented as C₆H₅C(O)NHC₆H₅. This compound features an amide linkage between a benzoyl group and an aniline component, creating a planar arrangement that contributes to its chemical stability and specific reactivity patterns. The molecular structure incorporates both aromatic rings connected through the amide functionality, providing multiple sites for potential derivatization and modification. Its relatively simple structure belies its significance in organic chemistry, where it serves as an archetypal amide for investigating fundamental reaction mechanisms and intermolecular interactions.
The chemical identification parameters for benzanilide are comprehensively documented, as shown in the following table:
Chemical Identifier | Value |
---|---|
CAS Number | 93-98-1 |
Molecular Formula | C₁₃H₁₁NO |
Molecular Weight | 197.237 g/mol |
IUPAC Name | N-phenylbenzamide |
Alternative Names | N-benzoylaniline, phenyl-N-benzamide |
PubChem CID | 7168 |
InChI Key | ZVSKZLHKADLHSD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Physical Properties
Benzanilide appears as a white crystalline solid with several distinct physical characteristics that influence its handling and applications . The compound's physical properties contribute to its stability, solubility profile, and processing requirements in both research and industrial contexts. These properties are summarized in the following table:
Property | Value |
---|---|
Physical Appearance | White solid |
Melting Point | 162°C to 166°C |
Boiling Point | 117°C (at 10 mmHg) |
Density | 1.32 |
Odor | Odorless |
Solubility | Slightly soluble in diethyl ether, insoluble in water |
Incompatibilities | Strong oxidizing agents |
The limited water solubility of benzanilide necessitates the use of organic solvents for most applications, while its relatively high melting point indicates strong intermolecular forces, likely hydrogen bonding between amide groups . These physical properties significantly influence its purification processes, formulation requirements, and compatibility with various reaction conditions.
Synthesis Methods
Traditional Synthetic Approaches
Benzanilide is traditionally synthesized through several well-established methods that have been optimized for efficiency and yield. The Schotten-Baumann reaction represents one of the most common and reliable approaches, involving the reaction between benzoyl chloride and aniline . This synthetic route is particularly valued for its straightforward procedure and consistent results, making it suitable for both laboratory-scale preparations and industrial production.
The procedure typically involves the following steps: appropriate anilines react with benzoyl chloride under basic conditions, followed by purification through recrystallization from hot ethanol, and finally drying in vacuo at 60°C for 12 hours before use . The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of aniline attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of the characteristic amide bond. This synthetic approach consistently yields high-purity benzanilide suitable for subsequent applications.
Another traditional method involves the reaction of benzoic acid with aniline, though this direct condensation typically requires elevated temperatures or coupling agents to facilitate the amide bond formation. This approach may be preferred when benzoyl chloride is unavailable or when milder reaction conditions are desired.
Catalytic Approaches
Recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods for benzanilide synthesis. A notable example is the palladium-doped clay catalyst system employed under microwave irradiation in solvent-free conditions . This approach represents a significant improvement over traditional methods by eliminating the need for organic solvents while still achieving excellent yields in substantially reduced reaction times.
The catalytic synthesis offers several advantages: products are obtained with excellent yields in very short reaction times using minimal catalyst amounts; the catalyst can be easily separated and recycled multiple times with insignificant loss in catalytic activity; and no column purification is required as products can be purified by simple crystallization . The heterogeneous character of the catalyst in a ligand-free, solvent-free, and base-free system supports an environmentally benign process aligned with green chemistry principles.
Regioselective Functionalization
A diversity-oriented synthesis approach via C(sp²)–H hydroxylation has emerged as another valuable method for producing benzanilide derivatives . This reaction demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields, making it particularly useful for creating libraries of structurally diverse benzanilides for pharmaceutical screening.
Interestingly, different regioselectivity patterns are observed when using ruthenium(II) versus palladium(II) catalysts. Computational investigations have revealed that this regioselectivity is controlled by both steric and electronic factors, with steric effects determining the outcomes in ruthenium-catalyzed reactions, while electronic effects dominate in palladium-catalyzed processes . This mechanistic understanding enables precise control over the functionalization site, facilitating the targeted synthesis of specific benzanilide derivatives.
Applications and Utilization
Industrial Applications
Benzanilide serves multiple roles in various industrial sectors, demonstrating its versatility as a chemical building block. The compound is extensively utilized in the synthesis of dyes, where its chemical structure contributes to chromophore stability and color properties . The amide functionality provides a point of attachment for various chromophoric groups, allowing for the development of dyes with specific spectral characteristics and fastness properties.
In pharmaceutical manufacturing, benzanilide functions as a precursor or intermediate in the synthesis of active pharmaceutical ingredients, particularly those containing the benzanilide structural motif . Its well-defined reactivity and stability make it a reliable building block for constructing more complex molecular architectures with specific biological activities. Additionally, the compound finds application in perfume formulations, likely due to its stability and specific interactions with olfactory receptors or its contribution to fragrance fixation properties .
The industrial significance of benzanilide is further enhanced by its role as a structural template for developing materials with specific physical or chemical properties. Its relatively straightforward synthesis and stable nature make it an economically viable starting material for various industrial processes requiring amide functionality.
Research Applications
In the research domain, benzanilide serves as a model compound for investigating fundamental aspects of organic chemistry, particularly those related to amide bond formation, stability, and reactivity. The compound's relatively simple structure, combined with the presence of the amide group, makes it an ideal candidate for studying reaction mechanisms, intermolecular interactions, and structure-property relationships.
Specific research applications include studying the influence of beta-cyclodextrin on photorearrangement processes involving acetanilide, benzanilide, and ethyl phenyl carbonate . These studies provide insights into how supramolecular interactions can influence photochemical reactions, with implications for developing photostable compounds or photoactivated systems. Benzanilide also serves as an amide model compound to investigate reactions between amides and epoxy compounds, contributing to our understanding of polymer chemistry and cross-linking mechanisms .
Furthermore, benzanilide reacts with aryltriflates in the presence of palladium-based catalyst systems to form N-(2,6-diarylbenzoyl)anilines, demonstrating its utility in developing new synthetic methodologies and accessing structurally complex molecules . This reactivity highlights the compound's value as a substrate for developing and optimizing novel catalytic transformations.
Biological and Pharmacological Activities
Spasmolytic Properties
Benzanilide derivatives have demonstrated significant pharmacological properties, particularly regarding their effects on smooth muscle function. Research has revealed that certain benzanilide derivatives exhibit notable spasmolytic activity, potentially offering therapeutic options for conditions characterized by excessive smooth muscle contraction .
Studies involving guinea pig smooth muscle preparations have shown that benzanilide derivatives can exert spasmolytic effects without significantly affecting vascular smooth muscles or heart muscle preparations . This selectivity is particularly valuable from a therapeutic perspective, as it suggests the potential for developing treatments with reduced cardiovascular side effects. In one particularly promising investigation, a benzanilide derivative identified as compound 3 demonstrated potent spasmolytic activity with an IC₅₀ value of 3.25 μM, indicating its effectiveness at relatively low concentrations .
The observed spasmolytic activity of benzanilide derivatives suggests their potential utility in treating conditions such as irritable bowel syndrome, asthma, or other disorders characterized by smooth muscle hyperactivity. The mechanistic basis for this activity likely involves interaction with ion channels, receptors, or enzymes involved in smooth muscle contraction regulation.
Antifungal Activities
Recent research has revealed promising antifungal properties of benzanilide-containing compounds, particularly when incorporated into azole derivatives . These compounds have demonstrated effectiveness against both fluconazole-sensitive and fluconazole-resistant strains of Candida albicans, suggesting their potential utility in addressing the growing challenge of antifungal resistance.
Mechanistic studies have elucidated that benzanilide-containing azoles inhibit fungal CYP51, a critical enzyme in ergosterol biosynthesis . Blocking this pathway disrupts fungal cell membrane integrity, leading to growth inhibition or cell death. Morphological observations of fungal cells have confirmed CYP51 as the target of these compounds, providing valuable insights for rational drug design efforts.
Additionally, these compounds have shown the ability to inhibit biofilm formation and suppress the expression of resistance-related genes, including ERG11 and the efflux pump gene CDR1, thereby potentially reversing resistance mechanisms . One particularly promising compound, identified as A11, demonstrated the ability to stimulate reactive oxygen species, exhibiting potent fungicidal activity while maintaining good stability in liver microsomes and plasma metabolism .
Importantly, cytotoxicity studies have demonstrated low toxicity of these benzanilide-containing compounds against mammalian cells (specifically MRC-5 cells), indicating their potential safety for therapeutic use . This favorable toxicity profile, combined with their potent antifungal activity against resistant strains, positions these compounds as promising candidates for addressing the growing challenge of drug-resistant fungal infections.
Medicinal Chemistry Applications
The benzanilide structural motif has been recognized as a "privileged structure" in medicinal chemistry due to its presence in various bioactive molecules . This designation reflects its ability to confer favorable pharmacological properties when incorporated into drug candidates. The structure appears in several clinically important drugs and investigational compounds targeting diverse therapeutic areas.
In the field of kinase inhibitors, the benzanilide core is found in compounds like imatinib (Gleevec), which targets c-Kit, BCR-ABL, and platelet-derived growth factor receptor kinases . The structure also appears in vascular endothelial growth factor receptor (VEGF-R) tyrosine kinase inhibitors, farnesyl transferase inhibitors, and acetyl-CoA carboxylase inhibitors .
The position of functional groups on the benzanilide scaffold can dramatically influence bioactivity profiles. For instance, the location of hydroxyl groups (whether on the benzoyl or aniline moiety) can determine specific biological activities—in DNA-PK inhibitors, the hydroxyl group is positioned on the benzoyl segment, while in rotamase inhibitors, it appears on the aniline ring . This structure-activity relationship insight enables rational design approaches for developing compounds with targeted biological activities.
Chemical Behavior and Reactivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume